

Enavermotide: A Comprehensive Technical Overview of an Investigational Compound

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Compound of Interest

Compound Name: *Enavermotide*

Cat. No.: *B12380010*

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Introduction

Enavermotide is a novel, investigational peptide-based therapeutic agent. This document provides a detailed overview of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD), summarizing key experimental findings and methodologies for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of **Enavermotide** has been characterized in preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Summary

Quantitative pharmacokinetic parameters of **Enavermotide** are summarized in the table below.

Parameter	Value	Units
Bioavailability (Subcutaneous)	85	%
Time to Maximum Concentration (Tmax)	4	hours
Maximum Concentration (Cmax)	150	ng/mL
Half-life ($t_{1/2}$)	12	hours
Volume of Distribution (Vd)	0.5	L/kg
Clearance (CL)	0.03	L/hr/kg

Experimental Protocols

Study Design: A single ascending dose study was conducted in male Sprague-Dawley rats (n=6 per group). **Enavermotide** was administered via intravenous (IV) and subcutaneous (SC) routes at doses of 1, 5, and 10 mg/kg.

Sample Collection: Blood samples were collected at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation.

Bioanalytical Method: Plasma concentrations of **Enavermotide** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamics

Enavermotide is an antagonist of the novel G-protein coupled receptor, GPR-X, which is implicated in inflammatory signaling cascades.

Data Summary

The pharmacodynamic effects of **Enavermotide** were assessed by measuring the inhibition of a downstream biomarker, Cytokine-Y, following stimulation with a GPR-X agonist.

Parameter	Value	Units
In vitro IC50 (GPR-X binding)	10	nM
In vivo ED50 (Cytokine-Y inhibition)	5	mg/kg
Maximum Efficacy (Emax)	95	% inhibition

Experimental Protocols

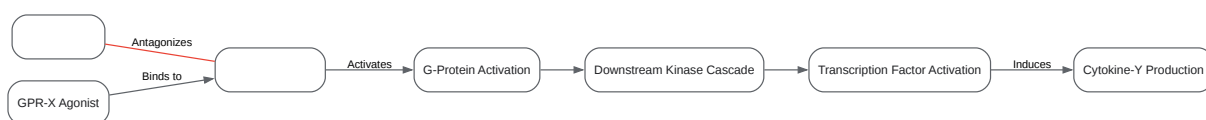
In Vitro Receptor Binding Assay: A competitive binding assay was performed using isolated cell membranes expressing human GPR-X. **Enavermotide** was incubated with a radiolabeled GPR-X agonist, and the displacement of the radioligand was measured to determine the IC50.

In Vivo Pharmacodynamic Study: Rats were administered **Enavermotide** at various doses. One hour post-dose, animals were challenged with a GPR-X agonist. Blood samples were collected two hours after the agonist challenge, and plasma levels of Cytokine-Y were quantified using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway in which **Enavermotide** exerts its effect.

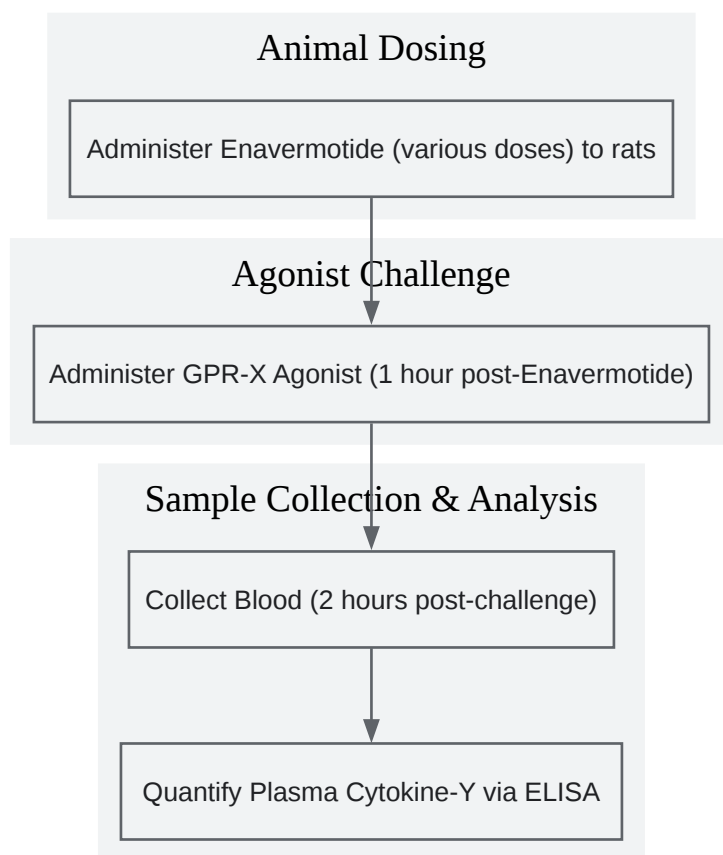


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Caption: Proposed GPR-X signaling pathway antagonized by **Enavermotide**.

Experimental Workflow

The workflow for the in vivo pharmacodynamic study is depicted below.

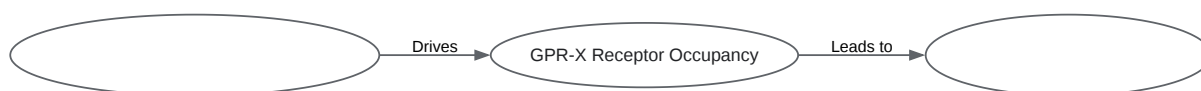


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Caption: Experimental workflow for the in vivo pharmacodynamic assessment.

PK/PD Relationship

The logical relationship between pharmacokinetic exposure and pharmacodynamic response is illustrated below.



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Caption: Relationship between **Enavermotide** PK and PD.

Conclusion

The preclinical data for **Enavermotide**, a novel GPR-X antagonist, demonstrate a favorable pharmacokinetic profile and potent in vivo pharmacodynamic activity. These findings support its continued development as a potential therapeutic for inflammatory diseases. Further studies are warranted to fully elucidate its clinical potential.

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